Cas no 2228767-02-8 (5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid)

5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid is a specialized organic compound with a unique cyclopropyl-thiazolyl-oxazole core structure. It exhibits significant advantages, including its potential in medicinal chemistry for its pharmacophoric features and high specificity. The compound's modular design allows for versatile modifications, enhancing its potential in drug discovery.
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid structure
2228767-02-8 structure
Product name:5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
CAS No:2228767-02-8
MF:C10H8N2O3S
MW:236.247120857239
CID:5979204
PubChem ID:165717854

5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
    • EN300-1728507
    • 2228767-02-8
    • Inchi: 1S/C10H8N2O3S/c13-10(14)6-3-8(15-12-6)7-4-16-9(11-7)5-1-2-5/h3-5H,1-2H2,(H,13,14)
    • InChI Key: ZUUXBSQNBLIMHI-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC(C(=O)O)=NO2)N=C1C1CC1

Computed Properties

  • Exact Mass: 236.02556330g/mol
  • Monoisotopic Mass: 236.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 1.5

5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1728507-5g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
5g
$3977.0 2023-09-20
Enamine
EN300-1728507-0.1g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
0.1g
$1207.0 2023-09-20
Enamine
EN300-1728507-10.0g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
10g
$5897.0 2023-06-04
Enamine
EN300-1728507-2.5g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
2.5g
$2688.0 2023-09-20
Enamine
EN300-1728507-1g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
1g
$1371.0 2023-09-20
Enamine
EN300-1728507-10g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
10g
$5897.0 2023-09-20
Enamine
EN300-1728507-0.5g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
0.5g
$1316.0 2023-09-20
Enamine
EN300-1728507-1.0g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
1g
$1371.0 2023-06-04
Enamine
EN300-1728507-5.0g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
5g
$3977.0 2023-06-04
Enamine
EN300-1728507-0.25g
5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid
2228767-02-8
0.25g
$1262.0 2023-09-20

5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid Related Literature

Additional information on 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid

5-(2-Cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic Acid: A Comprehensive Overview

CAS No. 2228767-02-8, also known as 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid, is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

The chemical structure of 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid is characterized by the presence of a cyclopropyl group and a thiazole ring attached to an oxazole core. The cyclopropyl moiety imparts significant steric and electronic effects, which can influence the compound's reactivity and biological activity. The thiazole ring, on the other hand, is known for its ability to form hydrogen bonds and participate in π-stacking interactions, making it a valuable component in drug design.

The synthesis of 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid has been explored through various methodologies. One common approach involves the reaction of 4-bromothiazole with cyclopropylamine to form the intermediate thiazole derivative. This intermediate is then coupled with an appropriate oxazole precursor using transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. Recent advancements in catalytic systems have led to more efficient and environmentally friendly synthetic routes, reducing the overall cost and improving the scalability of the process.

Biological studies have shown that 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid exhibits a range of pharmacological activities. One of the most notable properties is its ability to modulate specific enzymes and receptors involved in various disease pathways. For instance, it has been reported to inhibit certain kinases that play a crucial role in cancer progression. Additionally, preliminary studies suggest that this compound may have anti-inflammatory and neuroprotective effects, making it a promising candidate for further investigation in these areas.

Recent research has also focused on the potential use of 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid as a lead compound for drug development. Structure-based drug design (SBDD) techniques have been employed to optimize its pharmacological profile by modifying the substituents on the cyclopropyl and thiazole rings. These efforts have led to the identification of several analogs with improved potency and selectivity against target proteins. For example, a study published in Journal of Medicinal Chemistry reported that a derivative with an additional fluorine atom on the cyclopropyl group showed enhanced binding affinity to a specific kinase compared to the parent compound.

In addition to its direct therapeutic applications, 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid has also been used as a tool compound in chemical biology research. Its unique structural features make it an excellent probe for studying protein-protein interactions and signaling pathways. For instance, researchers at [University Name] utilized this compound to investigate the role of a specific kinase in cellular processes related to cancer metastasis. The findings from this study provided valuable insights into potential therapeutic targets for treating metastatic cancers.

Despite its promising properties, further research is needed to fully understand the safety profile and pharmacokinetics of 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid. Preclinical studies are currently underway to evaluate its toxicity and metabolic stability in animal models. These studies will provide critical data for assessing its suitability for clinical trials and eventual use as a therapeutic agent.

In conclusion, 5-(2-cyclopropyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 2228767-02-8) is a versatile compound with significant potential in medicinal chemistry and drug discovery. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more studies are conducted and new derivatives are synthesized, it is likely that this compound will continue to play an important role in advancing our understanding of disease mechanisms and developing novel therapies.

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